molecular formula C14H10Cl2N2O3 B11717291 2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B11717291
M. Wt: 325.1 g/mol
InChI Key: LEAPIHRFYICYKA-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves a multi-step process. One common method starts with the reaction of N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene. This reaction produces an intermediate, 2,4-dichloro-N-[chloro(2-nitrophenyl)methylene]benzenamine. The intermediate is then treated with 2-methyl benzoic acid in the presence of triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The compound may also interact with cellular pathways involved in signal transduction, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-methyl-5-nitrophenyl)carbonothioylbenzamide
  • 2,4-dichloro-N-(2-methyl-5-nitrophenyl)-5-(4-morpholinylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro and nitro groups, along with the benzamide core, makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

2,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(18(20)21)7-13(8)17-14(19)11-5-3-9(15)6-12(11)16/h2-7H,1H3,(H,17,19)

InChI Key

LEAPIHRFYICYKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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